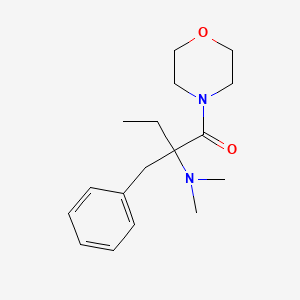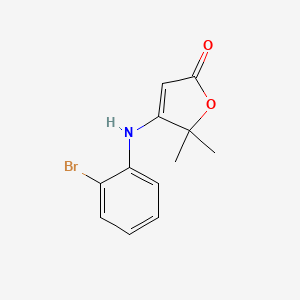
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one is an organic compound that features a brominated aniline group attached to a furanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one typically involves the bromination of aniline followed by its reaction with a furanone derivative. One common method involves the use of copper bromide (CuBr2) as a brominating agent in a solvent such as tetrahydrofuran (THF) . The reaction conditions are optimized to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of ionic liquids as solvents can enhance the efficiency and environmental friendliness of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets. The bromine atom and the furanone ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoaniline: A simpler analog with similar brominated aniline structure.
5,5-Dimethylfuran-2(5H)-one: The furanone core without the brominated aniline group.
4-Bromo-2-nitroaniline: Another brominated aniline derivative with different functional groups.
Uniqueness
4-(2-Bromoanilino)-5,5-dimethylfuran-2(5H)-one is unique due to the combination of the brominated aniline group and the furanone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
139927-22-3 |
|---|---|
Fórmula molecular |
C12H12BrNO2 |
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
4-(2-bromoanilino)-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C12H12BrNO2/c1-12(2)10(7-11(15)16-12)14-9-6-4-3-5-8(9)13/h3-7,14H,1-2H3 |
Clave InChI |
HVIVKPBHOKIJFU-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=CC(=O)O1)NC2=CC=CC=C2Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


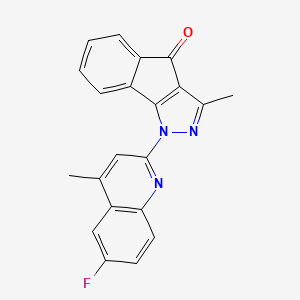
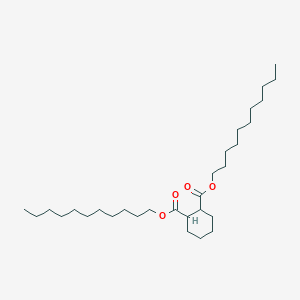


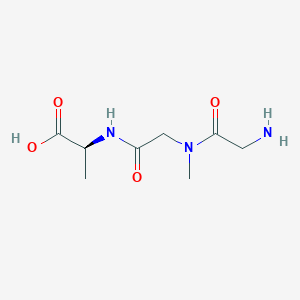
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
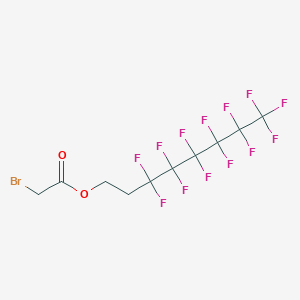
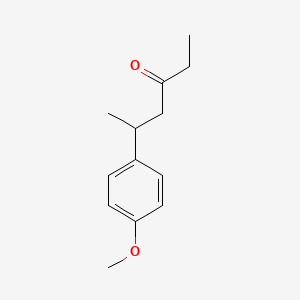
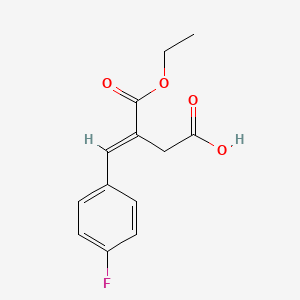
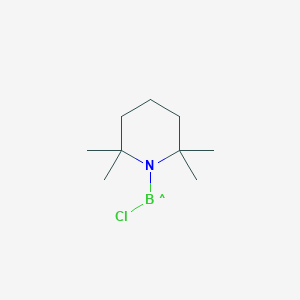
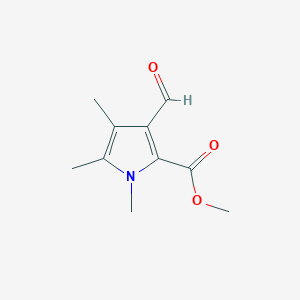
![1H-Isoindole-1,3(2H)-dione, 2-[2-(hydroxymethyl)-2-propenyl]-](/img/structure/B14269180.png)

